2-(4-ethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid

Description

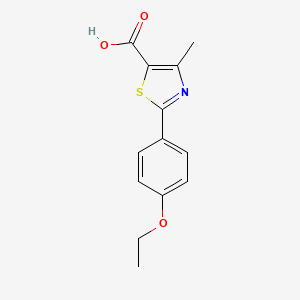

2-(4-Ethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid is a thiazole derivative characterized by a central thiazole ring substituted with a 4-ethoxyphenyl group at position 2, a methyl group at position 4, and a carboxylic acid moiety at position 3.

Properties

IUPAC Name |

2-(4-ethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-3-17-10-6-4-9(5-7-10)12-14-8(2)11(18-12)13(15)16/h4-7H,3H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRPDYMCIQAAWNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC(=C(S2)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid typically involves the condensation of 4-ethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone This intermediate is then cyclized using an appropriate cyclizing agent, such as phosphorus oxychloride, to yield the thiazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The aromatic ring and the thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring or the thiazole ring.

Scientific Research Applications

2-(4-ethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

Industry: The compound is used in the development of materials with specific properties, such as corrosion inhibitors and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

A. Substituent Effects on Bioactivity

- Ethoxy vs. Isobutoxy Groups : The ethoxy group in the target compound may offer improved solubility compared to febuxostat’s bulkier isobutoxy group, which enhances membrane permeability but reduces aqueous solubility . However, the isobutoxy group in febuxostat contributes to stronger hydrophobic interactions with xanthine oxidase’s active site, critical for its inhibitory activity .

- Chlorobenzylamino vs. Ethoxyphenyl: BAC’s 4-chlorobenzylamino substituent enables hydrogen bonding and π-π stacking with diabetic targets, explaining its antidiabetic efficacy .

B. Physicochemical Properties

- Solubility: Ethoxy-substituted compounds generally exhibit moderate solubility in polar solvents (e.g., methanol, DMSO), whereas trifluoromethyl or chlorophenyl analogs are more lipophilic .

- Stability : Carboxylic acid derivatives like febuxostat form stable cocrystals (e.g., with L-pyroglutamic acid), enhancing thermal stability . The target compound’s stability remains unstudied but is expected to align with similar thiazole-carboxylic acids.

Biological Activity

2-(4-Ethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the compound's biological activity, including its mechanisms of action, efficacy against various cancer cell lines, and other therapeutic potentials.

Chemical Structure and Properties

The compound's structure features a thiazole ring, which is known for its diverse biological properties. The presence of an ethoxy group and a carboxylic acid moiety enhances its solubility and reactivity, making it suitable for various biological applications.

Thiazole derivatives often exhibit their biological effects through multiple mechanisms:

- Antitumor Activity : Thiazoles have been shown to interact with various cellular targets, leading to apoptosis in cancer cells. The structural modifications in the thiazole ring significantly influence their cytotoxicity.

- Enzyme Inhibition : Some studies indicate that thiazole derivatives can inhibit enzymes such as xanthine oxidase, which is involved in purine metabolism and oxidative stress .

Anticancer Efficacy

Recent research has demonstrated that this compound exhibits notable anticancer properties. The following table summarizes the findings from various studies assessing its cytotoxic effects against different cancer cell lines:

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| A-431 (human epidermoid carcinoma) | 1.98 ± 1.22 | Induction of apoptosis via Bcl-2 inhibition |

| U251 (human glioblastoma) | 10–30 | Cell cycle arrest and apoptosis induction |

| HT29 (human colorectal cancer) | <10 | Inhibition of proliferation |

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Case Studies

- Study on Antitumor Activity : In a study evaluating various thiazole derivatives, including our compound, it was found to be equipotent against both A-431 and U251 cell lines, demonstrating a significant reduction in cell viability compared to control groups .

- Mechanistic Insights : Molecular dynamics simulations indicated that the compound interacts primarily through hydrophobic contacts with target proteins involved in apoptosis pathways .

- Xanthine Oxidase Inhibition : Another study highlighted its moderate xanthine oxidase inhibitory activity compared to standard drugs like Febuxostat, suggesting potential use in managing conditions related to oxidative stress .

Pharmacological Implications

The biological activity of this compound extends beyond anticancer effects. Its antioxidant properties have been explored in models of diabetes mellitus, where it demonstrated protective effects against hyperglycemia and oxidative stress .

Q & A

Q. How can researchers design analogs of this compound with improved metabolic stability?

- Methodological Answer : Introduce metabolically stable groups (e.g., trifluoromethyl instead of ethoxy) to block cytochrome P450 oxidation. Use deuterium isotope effects at vulnerable positions (e.g., benzylic hydrogens) . Validate stability in liver microsome assays (human/rat, 1 mg/mL, 37°C) with LC-MS monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.